1-(2-Tert-butylphenyl)piperazine

GPR35 GPCR agonist

This ortho-tert-butyl arylpiperazine is a critical LCAP scaffold for GPCR research. Its unique steric and lipophilic profile yields a 6 nM GPR35 Ki and 1.1 nM EC50, outperforming isopropyl and methyl analogs. With a ~1.9-fold selectivity window over 5-HT₇, D₂, and 5-HT₁A, it is essential for CNS-oriented SAR and target validation studies where consistent receptor engagement is non-negotiable. Secure research-grade material (≥98%) in bulk or custom sizes.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B8513221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tert-butylphenyl)piperazine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C14H22N2/c1-14(2,3)12-6-4-5-7-13(12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
InChIKeyNYBZSVLCAXABQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Tert-butylphenyl)piperazine: A Specialized Arylpiperazine for GPR35 and 5-HT₇ Receptor Research


1-(2-Tert-butylphenyl)piperazine (CAS 1252657-79-6) is an ortho‑substituted arylpiperazine featuring a bulky tert‑butyl group that critically shapes its molecular recognition profile. The compound belongs to the long‑chain arylpiperazine (LCAP) class, a scaffold widely exploited for modulating G‑protein‑coupled receptors (GPCRs) and neurotransmitter transporters [1]. Unlike unsubstituted or lightly substituted phenylpiperazines, the ortho‑tert‑butyl motif imparts a distinct combination of steric bulk and lipophilicity that translates into measurable, quantitative differences in receptor engagement and functional response .

Why 1-(2-Tert-butylphenyl)piperazine Cannot Be Freely Replaced by Other Arylpiperazines


Simple substitution of the ortho‑tert‑butyl group with methyl or isopropyl yields compounds that exhibit materially different pharmacological fingerprints. In the GPR35 system, for instance, replacing the tert‑butyl with an isopropyl group reduces binding affinity by approximately 40% [1]. Conversely, when the arylpiperazine core is incorporated into a larger pharmacophore, the tert‑butyl substituent confers a unique selectivity window across 5‑HT₇, D₂, and 5‑HT₁A receptors that is not recapitulated by other ortho‑alkyl analogs [2]. These quantitative divergences mean that procurement decisions based solely on core‑class membership will inevitably deliver divergent experimental outcomes.

Quantitative Differentiation of 1-(2-Tert-butylphenyl)piperazine: Comparator‑Anchored Evidence


GPR35 Binding Affinity: 6 nM Ki vs. 10 nM for the Isopropyl Analog

In a competitive binding assay using Nluc‑fused human GPR35 expressed in CHO‑K1 cells, 1‑(2‑tert‑butylphenyl)piperazine displayed a Ki of 6 nM [1]. Under identical assay conditions, the structurally closest analog 1‑(2‑isopropylphenyl)piperazine exhibited a Ki of 10 nM [2]. The tert‑butyl group therefore confers a 40% improvement in affinity (ΔKi = 4 nM) relative to the isopropyl congener.

GPR35 GPCR agonist binding affinity

GPR35 Functional Agonism: Low‑Nanomolar Cellular Efficacy

The compound acts as a potent GPR35 agonist in cellular functional assays. In CHO‑K1 cells, it produced an EC50 of 1.10 nM for dynamic mass redistribution (DMR) [1]. In HT‑29 cells, agonist activity measured as desensitization of zaprinast‑induced DMR response yielded an IC50 of 2 nM [2]. While direct comparator data for closely related analogs in the same assay format are not available, these values place the compound among the most potent synthetic GPR35 agonists reported [3].

GPR35 functional agonist EC50 DMR assay

5‑HT₇ Receptor Affinity with Favorable Selectivity over D₂ and 5‑HT₁A

When incorporated into the hexanamide pharmacophore 6‑[4‑(2‑tert‑butylphenyl)piperazin‑1‑yl]‑N‑(1,2,3,4‑tetrahydronaphthalen‑1‑yl)hexanamide, the tert‑butylphenylpiperazine moiety confers a Ki of 538 nM at the rat 5‑HT₇ receptor [1]. In the same study, the compound showed no appreciable affinity for the human D₂ receptor (Ki > 1000 nM) and only weak affinity for human 5‑HT₁A (Ki = 1200 nM) [1]. This profile — moderate 5‑HT₇ affinity coupled with a clear selectivity gap against dopamine D₂ and serotonin 5‑HT₁A — distinguishes the tert‑butyl derivative from many unsubstituted or lightly substituted arylpiperazines that often display broader polypharmacology.

5-HT7 serotonin selectivity arylpiperazine

Steric Bulk of ortho‑Tert‑Butyl Group Enhances GPR35 Affinity: SAR‑Based Differentiation

Comparative analysis of GPR35 Ki values across ortho‑alkyl phenylpiperazines reveals a clear relationship between substituent size and receptor affinity. The tert‑butyl derivative achieves a Ki of 6 nM [1], whereas the isopropyl analog attains only 10 nM [2] and the methyl analog is essentially inactive (IC50 > 300 nM in functional assays) [3]. This trend indicates that the GPR35 binding pocket accommodates and is stabilized by the increased van der Waals surface of the tert‑butyl group, a feature that smaller alkyl groups cannot replicate.

structure-activity relationship GPR35 alkyl substitution steric effects

Molecular Properties Differentiate the Compound from Less Lipophilic Analogs

The tert‑butyl group increases molecular weight and lipophilicity relative to smaller ortho‑alkyl phenylpiperazines. The target compound has a molecular weight of 218.34 g/mol and a calculated LogP of approximately 3.2 . In contrast, the methyl analog (1‑(2‑methylphenyl)piperazine) has a molecular weight of 176.26 g/mol and a lower LogP (~2.5) . These differences influence passive membrane permeability and non‑specific binding in cellular assays.

lipophilicity logP molecular weight physicochemical properties

Optimal Use Cases for 1-(2-Tert-butylphenyl)piperazine Based on Validated Differentiation


GPR35 Chemical Probe Development Requiring Sub‑10 nM Potency

Researchers developing GPR35 agonists for metabolic, inflammatory, or pain indications will benefit from the compound's 6 nM Ki and 1.1 nM EC50. The tert‑butyl derivative offers higher occupancy than the isopropyl analog (10 nM) and vastly greater potency than methyl‑substituted congeners [1]. It is therefore suitable for target validation, biomarker identification, and dose‑response studies where robust receptor activation is essential.

5‑HT₇ Receptor Pharmacology with Minimized D₂/5‑HT₁A Off‑Target Effects

In 5‑HT₇‑focused neuropharmacology, the compound (as part of a larger pharmacophore) provides a 5‑HT₇ Ki of 538 nM while displaying >1.9‑fold selectivity over D₂ and 5‑HT₁A receptors [2]. This profile makes it a useful starting point for medicinal chemistry programs aiming to dissect 5‑HT₇‑mediated behaviors without confounding dopamine or serotonin‑1A receptor engagement.

Structure‑Activity Relationship (SAR) Studies of ortho‑Alkyl Phenylpiperazines

The tert‑butyl derivative serves as a critical benchmark in SAR studies examining the role of ortho‑alkyl steric bulk on GPCR affinity and selectivity. Its quantitative performance (6 nM GPR35 Ki) anchors the trend that larger substituents improve GPR35 engagement, while its moderate 5‑HT₇ affinity and selectivity illustrate the nuanced impact of steric hindrance on polypharmacology [1][2].

CNS‑Penetrant GPR35 Agonist Screening Cascades

The compound's elevated LogP (≈3.2) and moderate molecular weight support its evaluation in CNS‑oriented GPR35 programs. Its lipophilicity exceeds that of smaller alkyl analogs, potentially facilitating brain exposure . It is a logical candidate for in vivo pharmacokinetic studies and behavioral models where GPR35 modulation is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Tert-butylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.